3-(phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-phenylsulfanyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c26-19(10-13-27-15-6-2-1-3-7-15)20-14-18-22-21-16-8-9-17(23-25(16)18)24-11-4-5-12-24/h1-3,6-9H,4-5,10-14H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCRFUIPLAEDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CCSC4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant pharmacological studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves the coupling of a phenylthio group with a pyrrolidinyl-triazolo-pyridazine moiety. The structural formula can be represented as follows:
This structure is significant as it combines features from different pharmacophores known to exhibit biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. In vitro studies indicate that it may act as an inhibitor of specific kinases associated with tumor growth and metastasis. For instance, the compound has shown potential inhibitory effects on the c-Met kinase pathway, which is critical in several cancers.
Key Findings from Studies
- Cytotoxicity : The compound demonstrated moderate cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 µM to 2.73 µM .
- Mechanistic Insights : The compound was observed to induce apoptosis in cancer cells, leading to cell cycle arrest in the G0/G1 phase. This suggests a potential mechanism where the compound not only inhibits cell proliferation but also promotes programmed cell death .
- Comparative Efficacy : In comparative studies, the efficacy of this compound was measured against established treatments such as Foretinib, revealing similar potency in inhibiting c-Met kinase activity .
In Vitro Studies
The biological evaluation involved various assays to assess the cytotoxic effects and kinase inhibition capabilities:
| Compound | Cancer Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 3-(phenylthio)... | A549 | 1.06 ± 0.16 | Significant cytotoxicity |
| MCF-7 | 1.23 ± 0.18 | Comparable to Foretinib | |
| HeLa | 2.73 ± 0.33 | Induces apoptosis |
Case Studies
In a case study involving human hepatocyte cell lines (LO2), the compound exhibited lower toxicity compared to cancerous cells, indicating a degree of selectivity that is desirable in anticancer agents . This selectivity is crucial for minimizing side effects during treatment.
Conclusion and Future Directions
The compound This compound shows promising biological activity as an anticancer agent through mechanisms involving kinase inhibition and apoptosis induction. Future research should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles.
- Structural Optimization : To enhance potency and selectivity.
- Broader Pharmacological Profiles : Exploring other potential therapeutic applications beyond oncology.
Comparison with Similar Compounds
Core Modifications: 6-Position Substituents
The 6-position of the triazolopyridazine core is critical for modulating electronic and steric properties. Key analogs include:
Side Chain Variations: Propanamide Modifications
The propanamide side chain influences target binding and pharmacokinetics:
- Phenylthio group : Present in the target compound and analogs, this moiety enhances membrane permeability due to sulfur’s polarizability and hydrophobic aromaticity .
- Benzimidazole ethyl group (): Introduces a bulky, planar heterocycle, likely improving affinity for enzymes or receptors requiring π-π interactions .
- Thiophene substitution (): Compared to pyrrolidine, thiophene’s electron-rich nature may alter binding kinetics in redox-sensitive targets .
Research Findings and Implications
Pharmacological Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
